

chemical properties and synthesis of merbromin

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An In-depth Technical Guide to the Chemical Properties and Synthesis of Merbromin

Introduction

Merbromin, widely recognized by its trade name **Mercurochrome**, is an organomercuric disodium salt of 2,7-dibromo-4-hydroxymercurifluorescein.[1] Historically, it has been utilized as a topical antiseptic for minor cuts, scrapes, and burns, valued for its bacteriostatic properties and the distinct carmine-red stain it imparts on the skin, which visually confirms its application. [2][3][4] The antiseptic action of merbromin is attributed to its mercury content, which disrupts the metabolic processes of microorganisms.[1][5] Despite its widespread use in the past, concerns over mercury toxicity have led to restrictions on its sale in several countries, including the United States, Switzerland, Germany, and France.[2][6] This guide provides a detailed overview of the chemical properties and synthesis of merbromin for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Merbromin is an organomercuric compound derived from fluorescein.[7] In its solid form, it appears as iridescent green scales or granules.[7] It is highly soluble in water, forming a carmine-red solution with a yellow-green fluorescence, and is practically insoluble in alcohol, acetone, chloroform, and ether.[1][8] The compound is stable under ambient conditions but is incompatible with strong acids, the majority of alkaloid salts, and most local anesthetics due to its anionic character.[2][7]



Property	Value	
Chemical Formula	C20H8Br2HgNa2O6[2][9]	
Molecular Weight	750.65 g/mol [2][7]	
IUPAC Name	disodium;[2,7-dibromo-9-(2- carboxylatophenyl)-3-oxido-6-oxoxanthen-4- yl]mercury(1+);hydroxide[6]	
Appearance	Iridescent green crystalline compound or granules.[7][8]	
Melting Point	≥300 °C[10][11]	
Solubility	- Water: Freely soluble[1]; 100 mg/mL[12]; ≥ 50 mg/mL[10]; 20 mg/mL at 25°C[13] - Ethanol: Practically insoluble[1][8]; 2% in 95% EtOH[10] - Methanol: 16%[10] - Acetone: Practically insoluble[1][8] - Chloroform: Practically insoluble[1][8] - Ether: Practically insoluble[1][8] - DMSO: 25 mg/mL[14]; 6.67 mg/mL[10]; Insoluble[15]	
рН	A 0.5% aqueous solution has a pH of approximately 8.8.[7]	
Elemental Analysis	C: 32.00%, H: 1.07%, Br: 21.29%, Hg: 26.72%, Na: 6.13%, O: 12.79%[9]	
Stability	Stable under ambient conditions.[7][10] Incompatible with strong oxidizing agents and strong acids.[7][10]	

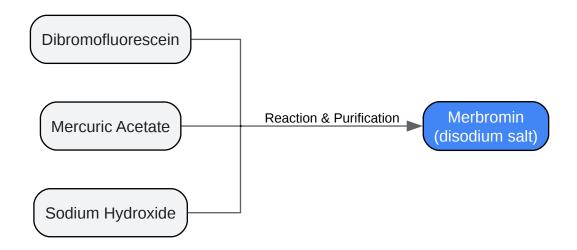
Synthesis of Merbromin

The synthesis of merbromin is primarily achieved through the mercuration of dibromofluorescein.[7] There are two main documented methods for its preparation.[2][13]

Synthesis Pathway



The overall synthesis involves the reaction of dibromofluorescein with a mercury salt, typically mercuric acetate, under alkaline conditions.[1][7]



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Caption: Synthesis of Merbromin from Dibromofluorescein.

Experimental Protocols

Below are detailed methodologies for the synthesis of merbromin based on available literature.

Method 1: Reaction of 2,7-Dibromofluorescein with Mercuric Oxide and Acetic Acid[10][11]

This method involves the formation of a pasty precipitate of 2,7-dibromofluorescein, followed by reaction with mercuric acetate formed in situ.

Materials:

- 2,7-Dibromofluorescein (49 g)
- Sodium Hydroxide (8 g)
- Glacial Acetic Acid (12.5 mL + 25 mL)
- Mercuric Oxide (red) (22.5 g)
- Deionized Water



Procedure:

- Dissolve 49 g of 2,7-dibromofluorescein in a solution of 8 g of sodium hydroxide in 50 mL of water. Dilute the resulting solution to 200 mL.[10][11]
- With vigorous stirring, add 12.5 mL of glacial acetic acid to the solution. A homogeneous, pasty precipitate will form.[10][11]
- Separately, prepare a solution of mercuric acetate by dissolving approximately 22.5 g of red mercuric oxide in 25 mL of glacial acetic acid and 50 mL of water. After dissolution, dilute this solution to 100 mL and filter.[10][11]
- Add the filtered mercuric acetate solution to the suspended precipitate from step 2. Dilute the entire mixture to about 500 mL.[10][11]
- Boil the mixture for 4.5 to 6 hours, or until a small filtered portion of the solution gives no test for mercury with ammonium sulfide. The precipitate will become darker and more granular as the reaction proceeds.[10]
- Wash the precipitate to remove acetic acid and sodium acetate, preferably by centrifugation.
 [10][11]
- Dry the final product at approximately 110°C. This process is expected to yield an almost quantitative amount of 2,7-dibromo-4-hydroxymercuryfluorescein.[10][11]

Method 2: General Synthesis[1][2][16]

This is a more generalized description of the synthesis.

Starting Materials:

- Dibromofluorescein
- Mercuric Acetate
- Sodium Hydroxide

Procedure:



- Combine dibromofluorescein with mercuric acetate and sodium hydroxide.[1][2][16]
- Alternatively, mercuric acetate can be reacted directly with sodium dibromofluorescein.[1][2]

Purification

Purification of the synthesized merbromin can be achieved through recrystallization.[10][11]

Protocol for Purification of the Disodium Salt:

- Dissolve the crude disodium salt in a minimum volume of water.[10][11]
- Precipitate the purified salt by adding ethanol.[10][11]
- Filter the precipitate and wash it with ethanol or acetone.[10][11]
- Dry the purified product in a vacuum.[10][11]

Protocol for Purification via the Free Acid:

- Suspend the free acid in water and add dilute sodium hydroxide to dissolve it.[10][11]
- Filter the solution and then acidify it with dilute hydrochloric acid to precipitate the purified free acid.[10][11]
- Collect the precipitate and wash it with water by centrifugation.[10][11]
- Dry the final product in a vacuum.[10][11]

Mechanism of Action

The antiseptic properties of merbromin are derived from its organomercurial nature.[5] Upon application, mercury ions can penetrate the cell walls of microorganisms.[5] Inside the cell, these ions bind to thiol groups (-SH) in proteins and enzymes, leading to their inactivation.[5] This disruption of essential enzymes halts microbial metabolism and replication, thereby preventing infection.[5] The bromine component is also thought to contribute to the overall antimicrobial effect.[5]



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